N-benzyl-4-nitro-N-2-pyridinylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

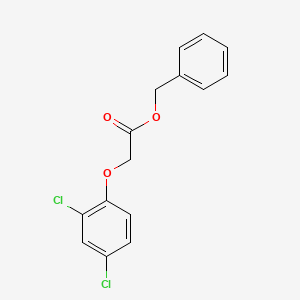

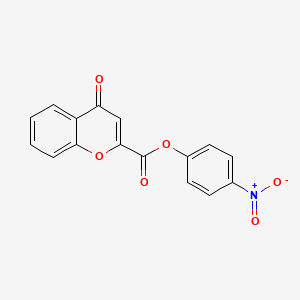

“N-benzyl-4-nitro-N-2-pyridinylbenzamide” is a chemical compound with the molecular formula C19H15N3O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-benzyl-4-nitro-N-2-pyridinylbenzamide” can be represented by the SMILES stringO=C (NC1=NC=CC=C1)C2=CC=C ( [N+] ( [O-])=O)C=C2 . This indicates that the compound contains a nitro group attached to a benzene ring, which is further connected to a pyridine ring through an amide linkage . Physical And Chemical Properties Analysis

“N-benzyl-4-nitro-N-2-pyridinylbenzamide” has a molecular weight of 333.34 . The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which contributes to the compound’s physical and chemical properties .Applications De Recherche Scientifique

Anti-Tubercular Agents

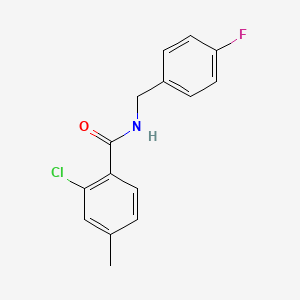

The structural analogs of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide have been explored for their potential as anti-tubercular agents. These compounds have been designed and synthesized to target Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Some derivatives have shown significant inhibitory activity against the bacteria, with IC50 values in the low micromolar range, indicating their potential as potent anti-TB drugs .

Anticancer Activity

Research has indicated that certain N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide derivatives possess anticancer properties. These compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The molecular hybridization strategy has been employed to design new structural frameworks that could potentially inhibit the growth of cancer cells .

Antimicrobial Drug Resistance

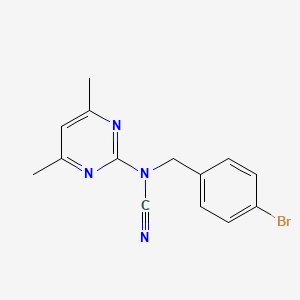

Efforts have been made to combat antimicrobial and anticancer drug resistance by studying the pharmacological activities of newly synthesized derivatives of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide . These efforts aim to address the growing concern of drug resistance in pathogens and cancerous cells .

Imidazole Containing Compounds

While not directly related to N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide , the synthesis and therapeutic potential of imidazole-containing compounds have been extensively studied. These compounds, which include a five-membered heterocyclic moiety, show a broad range of biological activities and serve as an important synthon in drug development . The study of such compounds can provide insights into the design and synthesis of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide derivatives with enhanced biological activities.

Safety and Hazards

Sigma-Aldrich provides “N-benzyl-4-nitro-N-2-pyridinylbenzamide” to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not available in the retrieved data.

Mécanisme D'action

Target of Action

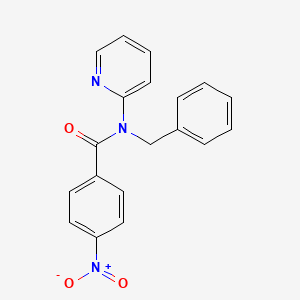

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide, also known as Oprea1_173300, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Mycobacterium tuberculosis is the primary target of this compound, and it plays a crucial role in causing tuberculosis, a major cause of death worldwide .

Mode of Action

It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development , suggesting that the compound likely interacts with specific proteins or enzymes in the bacterium to exert its anti-tubercular effect.

Result of Action

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide exhibits significant anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of bacterial growth, thereby exerting its anti-tubercular effect.

Propriétés

IUPAC Name |

N-benzyl-4-nitro-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(16-9-11-17(12-10-16)22(24)25)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWXAVQFYYHOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)

![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)

![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)

![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)

![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)